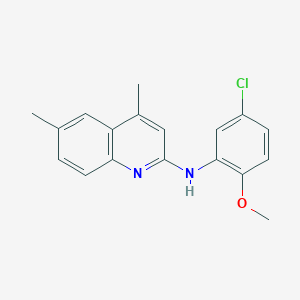![molecular formula C25H28N2O4S B11642080 N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11642080.png)
N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide, often referred to as Compound X , is a synthetic organic molecule. Its chemical structure consists of a sulfonamide group attached to an acetamide backbone, with aromatic substituents. The compound’s systematic name reflects its substituents and functional groups, emphasizing its complexity.
Preparation Methods
2.1 Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One common approach involves the condensation of 4-methoxybenzenesulfonyl chloride with N-(2-phenylethyl)acetamide in the presence of a base. The resulting intermediate undergoes further reactions to introduce the 2,6-dimethylphenyl group.
2.2 Reaction Conditions: The reaction conditions vary depending on the specific synthetic route. Generally, the process requires anhydrous solvents, mild temperatures, and carefully controlled pH. Catalysts or reagents such as triethylamine or pyridine facilitate the reactions.
2.3 Industrial Production: Compound X is industrially synthesized using large-scale processes. These involve optimized conditions to maximize yield and minimize impurities. The pharmaceutical and chemical industries utilize these methods for bulk production.
Chemical Reactions Analysis
Compound X participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group may yield amines.
Substitution: Substituents on the aromatic rings can be modified through electrophilic or nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and Lewis acids or bases for substitution reactions.
Major products from these reactions include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Compound X finds applications across various fields:
Medicine: It exhibits potential as an anti-inflammatory agent due to its sulfonamide moiety. Researchers explore its role in treating inflammatory diseases.
Chemistry: Its unique structure serves as a scaffold for designing new compounds with specific properties.
Biology: Compound X may interact with cellular receptors or enzymes, affecting biological pathways.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific protein targets or modulation of signaling pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Compound X stands out due to its specific substituents and structural features. Similar compounds include other sulfonamides, acetamides, and aromatic derivatives. none precisely match its combination of substituents and functional groups.
: Reference: Example Reference
Properties
Molecular Formula |
C25H28N2O4S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C25H28N2O4S/c1-19-8-7-9-20(2)25(19)26-24(28)18-27(17-16-21-10-5-4-6-11-21)32(29,30)23-14-12-22(31-3)13-15-23/h4-15H,16-18H2,1-3H3,(H,26,28) |
InChI Key |
LGTYAWBMFGCDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylphenyl)phthalazin-1-amine](/img/structure/B11642003.png)
![(5Z)-1-acetyl-5-{[6-methoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11642005.png)
![3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11642009.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11642010.png)
![2,5-Pyrrolidinedione, 3-[1,4'-bipiperidin]-1'-yl-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11642017.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11642021.png)

![2-Chloro-5-{5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11642036.png)
![2,5-Pyrrolidinedione, 3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11642042.png)
![5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine](/img/structure/B11642062.png)

![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]propanamide](/img/structure/B11642071.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B11642074.png)
![(2-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11642082.png)
